molecular formula C18H27N3O3 B14778028 Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate

Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate

Cat. No.: B14778028
M. Wt: 333.4 g/mol
InChI Key: OERQWKFTWWGTTF-UHFFFAOYSA-N
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Description

Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the benzyl group and other functional groups through reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-1-carboxylate derivatives share structural similarities and may exhibit similar biological activities.

    Aminopropanoyl Compounds: These compounds have similar functional groups and may undergo similar chemical reactions.

Uniqueness

Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-14(19)17(22)20(2)11-16-9-6-10-21(12-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3

InChI Key

OERQWKFTWWGTTF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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